N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c1-17-8-11(15-16-17)12(18)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNXRBIJTNFTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of 4-fluorophenethylamine, which is then reacted with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may be optimized by adjusting parameters such as temperature, solvent choice, and reaction time. Purification of the final product is typically achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenethyl derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can be achieved through:
- Copper-catalyzed azide-alkyne cycloaddition : This method allows for the formation of triazole rings in a one-pot reaction, which is particularly useful for generating diverse libraries of triazole compounds .
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including this compound, as anticancer agents. The compound has been evaluated against various cancer cell lines, showing promising results:
- Non-small-cell lung cancer (NSCLC) : Initial biological evaluations indicated that some triazole hybrids exhibited significant antitumor activities against NSCLC cell lines .
Table 1: Anticancer Activity of Triazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | H460 | TBD | |
| 1-(4-nitrophenyl)-1H-1,2,3-triazole | A549 | 5.0 | |
| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole | MCF7 | 3.0 |
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound has shown efficacy against various bacterial strains:
- Escherichia coli : Triazole hybrids have been reported to exhibit minimum inhibitory concentrations (MIC) as low as 0.0063 µmol/mL against this pathogen .
Table 2: Antimicrobial Activity of Triazole Compounds
Mechanism of Action
The mechanism of action of N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- Substituent Position and Bioactivity : Rufinamide’s 2,6-difluorophenyl group confers anticonvulsant activity, while the target compound’s 4-fluorophenethyl group may alter target selectivity due to steric and electronic differences .
- Amino vs.
- Halogen Effects : Chlorine in Z995908944 introduces greater lipophilicity, which may influence membrane permeability compared to fluorine-containing analogs .
Physicochemical and Spectral Properties
Biological Activity
N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown selective cytotoxicity towards various cancer cell lines. In particular:
- Cell Lines Tested : Jurkat (leukemia), CAKI-1 (kidney cancer), LOX IMVI (melanoma), and UO-31 (renal cancer).
- IC50 Values : Some derivatives exhibited IC50 values as low as 0.15 µM against LOX IMVI cells, indicating strong antiproliferative activity comparable to established chemotherapeutics like doxorubicin .
The mechanism by which these triazole derivatives exert their effects often involves:
- Induction of Apoptosis : Morphological changes such as chromatin condensation and DNA fragmentation have been observed in treated cells.
- Mitochondrial Dysfunction : Reduction in mitochondrial membrane potential suggests that these compounds may induce stress responses leading to cell death .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria:
- Tested Strains : Various bacterial strains were evaluated for susceptibility.
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values in the low µg/mL range against specific pathogens .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity Type | Target Cell Lines/Organisms | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | Jurkat, CAKI-1, LOX IMVI | 0.15 µM (LOX IMVI) | Apoptosis induction, mitochondrial dysfunction |
| Antimicrobial | Various bacteria | Low µg/mL | Disruption of cellular processes |
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives:
- Study on Cytotoxicity : A derivative similar to this compound was evaluated for its cytotoxic effects on leukemia cell lines. The results indicated significant antiproliferative activity with minimal toxicity towards normal cells .
- Antimicrobial Evaluation : In another study, a series of triazole compounds were tested against fungal strains with varying results. Some compounds demonstrated promising antifungal activity, although specific data on the target compound remains sparse .
Q & A
Q. What are the recommended synthetic routes for N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and what are common yield optimization challenges?
Methodological Answer:
- Synthetic Pathway: Based on analogous triazole-carboxamide syntheses (e.g., ), the compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Preparation of 4-fluorophenethyl azide.
- Reaction with methyl propiolate to form the triazole core.
- Carboxamide formation via coupling with methylamine derivatives.
- Yield Optimization: Challenges include controlling regioselectivity during triazole formation and minimizing side reactions (e.g., over-alkylation). Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are typical .
Q. How can researchers address low aqueous solubility of this compound in in vitro assays?
Methodological Answer:
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C12H12FN5O expected for the base structure).
- HPLC: Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SC-XRD):
| Parameter | Target Value |
|---|---|
| R-factor (final) | <0.05 |
| CCDC Deposition | Required for reproducibility |
Q. What strategies can elucidate the compound’s mechanism of action, particularly if initial bioactivity data contradict known triazole-carboxamide targets?
Methodological Answer:
- Target Deconvolution:
- Chemoproteomics: Use immobilized compound probes for pull-down assays coupled with LC-MS/MS .
- Kinase/Enzyme Panels: Screen against libraries (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Molecular Dynamics (MD): Simulate binding to hypothesized targets (e.g., COX-2, Wnt/β-catenin proteins) using AutoDock Vina .
Q. How can structure-activity relationship (SAR) studies improve potency while reducing metabolic instability?
Methodological Answer:
- SAR Modifications:
- In Vitro ADME:
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational docking predictions and experimental binding assays?
Methodological Answer:
- Validation Steps:
Future Research Directions
Q. What unexplored biological pathways could this compound modulate, based on structural analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
